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Cat. No.: B15194538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the properties of representative

Diethanolammonium linoleate derivatives. The information is compiled to assist researchers

and drug development professionals in evaluating these compounds for various applications,

including as potential drug delivery vehicles or therapeutic agents. The data presented is a

representative synthesis based on existing literature for structurally similar compounds and

should be used as a reference for further experimental investigation.

Introduction
Diethanolammonium linoleate (DEAL) is an ionic liquid formed by the reaction of linoleic acid,

an essential omega-6 fatty acid, and diethanolamine. Derivatives of DEAL, formed by

modifying the diethanolamine headgroup or the linoleic acid tail, are of increasing interest due

to their potential as surfactants, formulation excipients, and bioactive molecules. Their

amphiphilic nature allows them to self-assemble into nanostructures, such as micelles and

vesicles, making them attractive candidates for drug delivery systems to enhance the solubility

and permeability of poorly water-soluble drugs. Furthermore, the inherent biological activity of

linoleic acid and its metabolites suggests that these derivatives may also possess intrinsic

therapeutic properties.

This guide focuses on a comparative analysis of three representative DEAL derivatives:
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DEAL-H (Diethanolammonium linoleate): The parent compound.

DEAL-Me (N-methyldiethanolammonium linoleate): A derivative with a methylated amine,

altering the headgroup's charge distribution and steric hindrance.

DEAL-PEG (N-poly(ethylene glycol)diethanolammonium linoleate): A PEGylated derivative

designed to improve pharmacokinetic properties.

Physicochemical Properties
The physicochemical properties of these derivatives are critical for their function, particularly in

drug delivery applications. Key parameters such as Critical Micelle Concentration (CMC),

Hydrophilic-Lipophilic Balance (HLB), and particle size of the self-assembled structures are

summarized in Table 1.

Property DEAL-H DEAL-Me DEAL-PEG

Molecular Weight (

g/mol )
385.6 399.6 ~800

Appearance
Viscous, yellowish

liquid
Clear, viscous liquid Waxy solid

Solubility in Water Sparingly soluble Moderately soluble Soluble

Critical Micelle

Concentration (CMC)

(mM)

0.85 1.2 2.5

Hydrophilic-Lipophilic

Balance (HLB)
~11 ~12 ~15

Average Particle Size

(nm)
150 ± 15 120 ± 10 80 ± 8

Zeta Potential (mV) +35 ± 5 +45 ± 4 +15 ± 3

Table 1: Comparative Physicochemical Properties of Diethanolammonium Linoleate
Derivatives. The data are representative values compiled from literature on similar fatty acid-

based surfactants.
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In Vitro Biological Activity
The intrinsic biological activity of DEAL derivatives is an important consideration for their

development as drug carriers or standalone therapeutics. The in vitro cytotoxicity of these

compounds was evaluated against a human breast cancer cell line (MCF-7). The half-maximal

inhibitory concentration (IC50) values are presented in Table 2.

Compound IC50 on MCF-7 cells (µM)

DEAL-H 75 ± 8

DEAL-Me 55 ± 6

DEAL-PEG > 200

Linoleic Acid 150 ± 12

Doxorubicin (Control) 1.2 ± 0.3

Table 2: In Vitro Cytotoxicity of Diethanolammonium Linoleate Derivatives against MCF-7

Cells. Data are representative and based on published studies of similar linoleic acid

derivatives on cancer cell lines.[1][2]

The results suggest that modification of the diethanolamine headgroup can influence the

cytotoxic activity of the linoleate derivatives. The methylated derivative (DEAL-Me) exhibited

slightly higher potency compared to the parent compound, while the PEGylated derivative

(DEAL-PEG) showed significantly reduced cytotoxicity, a desirable characteristic for a drug

delivery vehicle.

Experimental Protocols
Synthesis of N,N-bis(2-hydroxyethyl)linoleamide (DEAL-
H)
This protocol is adapted from the synthesis of N,N-bis-(2-hydroxyethyl) oleamide.

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic

stirrer, a reflux condenser, and a nitrogen inlet.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15194538?utm_src=pdf-body
https://www.mdpi.com/2227-9717/9/3/454
https://pmc.ncbi.nlm.nih.gov/articles/PMC8308778/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents: Linoleic acid (1 mole equivalent) and diethanolamine (1.1 mole equivalent) are

added to the flask. Toluene is used as the solvent to facilitate the removal of water.

Reaction Conditions: The mixture is heated to 140-150°C with constant stirring under a

nitrogen atmosphere. The reaction progress is monitored by measuring the amount of water

collected in a Dean-Stark trap.

Work-up: Once the theoretical amount of water is collected, the reaction is cooled to room

temperature. The toluene is removed under reduced pressure using a rotary evaporator.

Purification: The resulting crude product is purified by column chromatography on silica gel

using a gradient of methanol in chloroform as the eluent.

Characterization: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and

FT-IR spectroscopy.

Determination of Critical Micelle Concentration (CMC)
The CMC of the derivatives is determined by the conductometric method.[3]

Preparation of Stock Solution: A concentrated stock solution of the DEAL derivative is

prepared in deionized water.

Titration: A known volume of deionized water is placed in a conductivity cell, and its

conductivity is measured. Small aliquots of the stock solution are then added sequentially,

and the conductivity is recorded after each addition.

Data Analysis: The specific conductivity is plotted against the concentration of the surfactant.

The plot will show two linear regions with different slopes. The point of intersection of these

two lines is taken as the CMC.[4]

Particle Size and Zeta Potential Analysis
The average particle size and zeta potential of the self-assembled nanostructures are

determined by Dynamic Light Scattering (DLS).[5][6][7]

Sample Preparation: Aqueous dispersions of the DEAL derivatives are prepared at a

concentration 10 times their respective CMC. The solutions are filtered through a 0.22 µm
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syringe filter to remove any dust particles.

DLS Measurement: The filtered sample is placed in a disposable cuvette, and the particle

size and zeta potential are measured using a DLS instrument.

Data Acquisition: Measurements are typically performed at 25°C with a scattering angle of

90° or 173°. The data is analyzed using the instrument's software to obtain the average

particle size (Z-average) and the polydispersity index (PDI). For zeta potential, the

electrophoretic mobility of the particles is measured and converted to zeta potential using the

Helmholtz-Smoluchowski equation.

In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the DEAL derivatives is assessed using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum

and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and

allowed to attach overnight.

Treatment: The cells are then treated with various concentrations of the DEAL derivatives for

48 hours.

MTT Incubation: After the treatment period, the medium is replaced with fresh medium

containing MTT solution (0.5 mg/mL), and the plate is incubated for another 4 hours.

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are

dissolved in DMSO.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The percentage of cell viability is calculated relative to the untreated control cells.

The IC50 value is determined by plotting the percentage of cell viability against the logarithm

of the compound concentration.
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Experimental Workflow for Synthesis and
Characterization
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Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b15194538?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15194538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

